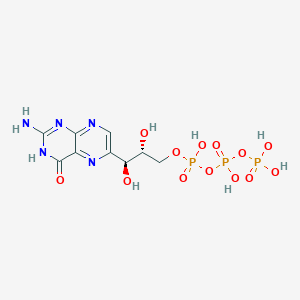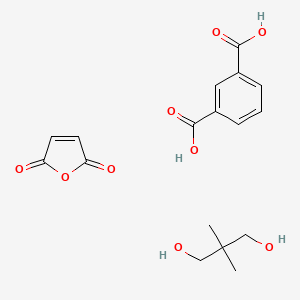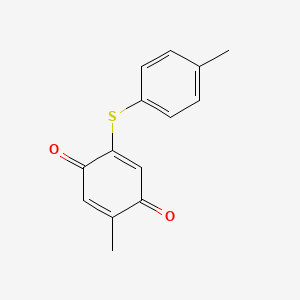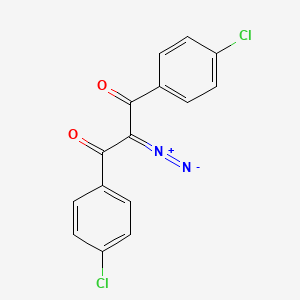
Neopterin-3'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopterin-3’-triphosphate is a derivative of neopterin, a pteridine compound known for its role as a biomarker in the activation of the cellular immune response. Neopterin is synthesized from guanosine triphosphate and is involved in various biochemical pathways, particularly in the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .
Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.
Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .
Scientific Research Applications
Neopterin-3’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pteridine compounds.
Biology: Neopterin-3’-triphosphate is studied for its role in cellular immune responses and its potential as a biomarker for various diseases.
Medicine: It is investigated for its potential in diagnosing and monitoring immune-related conditions, including viral infections and autoimmune diseases.
Mechanism of Action
Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .
Comparison with Similar Compounds
Biopterin: Another pteridine compound involved in the biosynthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: A cofactor in the production of neurotransmitters and nitric oxide.
7,8-Dihydroneopterin: An intermediate in the synthesis of neopterin-3’-triphosphate.
Uniqueness: Neopterin-3’-triphosphate is unique due to its specific role in the immune response and its potential as a biomarker for various diseases. Its synthesis and function are closely related to other pteridine compounds, but its specific interactions and pathways make it distinct .
Properties
CAS No. |
35300-26-6 |
|---|---|
Molecular Formula |
C9H14N5O13P3 |
Molecular Weight |
493.15 g/mol |
IUPAC Name |
[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1 |
InChI Key |
IYHSQHAHJGLHJH-XINAWCOVSA-N |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)



